

Application Notes and Protocols for Avacopan in a Neutrophil Chemotaxis Assay

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Compound of Interest

Compound Name: Avacopan

Cat. No.: B605695

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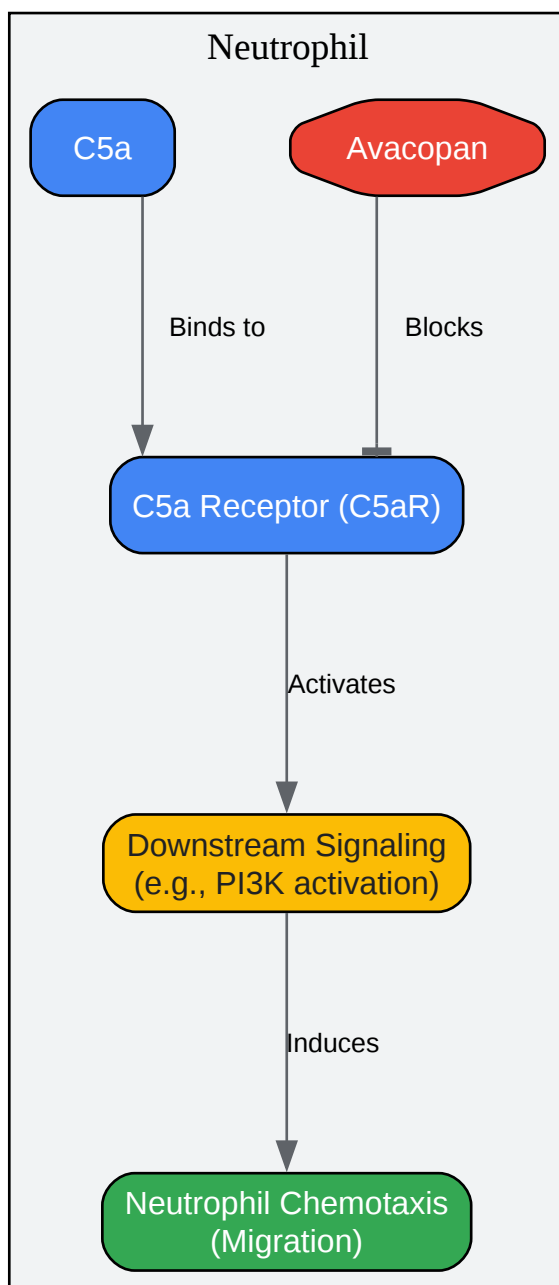
For Researchers, Scientists, and Drug Development Professionals

Introduction

Avacopan is an orally available, selective antagonist of the complement 5a receptor (C5aR, also known as CD88).[1] The interaction of the pro-inflammatory anaphylatoxin C5a with its receptor on neutrophils is a key step in the inflammatory cascade, inducing neutrophil activation, degranulation, and chemotaxis to sites of inflammation.[2] By competitively inhibiting the C5aR, **avacopan** effectively blocks these downstream effects, reducing the accumulation of neutrophils at inflammatory loci.[1] This mechanism of action is central to its therapeutic efficacy in conditions such as ANCA-associated vasculitis.[3]

This document provides a detailed protocol for an in vitro neutrophil chemotaxis assay to evaluate the inhibitory effect of **avacopan** on C5a-mediated neutrophil migration. The assay is based on the principle of the Boyden chamber, a widely used method for studying chemotaxis.

Signaling Pathway of Avacopan in Inhibiting C5a-Mediated Neutrophil Chemotaxis



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Caption: **Avacopan** blocks C5a binding to its receptor on neutrophils, inhibiting downstream signaling and subsequent chemotaxis.

Experimental Protocols

Isolation of Human Neutrophils from Whole Blood

This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

- Anticoagulated (e.g., with EDTA) whole human blood
- Ficoll-Paque PLUS
- Dextran T500
- Hanks' Balanced Salt Solution (HBSS), without Ca^{2+} and Mg^{2+}
- Red Blood Cell (RBC) Lysis Buffer
- Bovine Serum Albumin (BSA)
- Phosphate Buffered Saline (PBS)
- Trypan Blue solution
- Centrifuge
- Pipettes and sterile conical tubes

Procedure:

- Dilute the anticoagulated blood 1:1 with HBSS.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells, and most of the Ficoll-Paque).
- Collect the neutrophil-rich layer and the red blood cell pellet.

- Resuspend the cells in HBSS and add Dextran T500 to a final concentration of 1%. Mix by inversion and allow the red blood cells to sediment for 30 minutes.
- Collect the neutrophil-rich supernatant.
- Centrifuge the supernatant at 250 x g for 10 minutes.
- To lyse remaining red blood cells, resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes.
- Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes.
- Wash the cell pellet twice with HBSS.
- Resuspend the final neutrophil pellet in assay medium (e.g., HBSS with 0.1% BSA).
- Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer. Purity should be >95%.

Preparation of Avacopan and Chemoattractant

Materials:

- **Avacopan** (powder)
- Dimethyl sulfoxide (DMSO)
- Recombinant Human C5a
- Assay medium (e.g., HBSS with 0.1% BSA)

Procedure:

- **Avacopan Stock Solution:** Prepare a 10 mM stock solution of **avacopan** in DMSO. Store at -20°C. Further dilutions should be made in the assay medium to the desired final concentrations. Note that **avacopan** is soluble in DMSO at 5 mg/mL.^[4]
- **C5a Working Solution:** Reconstitute lyophilized C5a in sterile water or PBS to a stock concentration of 10 µM. Aliquot and store at -80°C. On the day of the experiment, dilute the

C5a stock solution in assay medium to a working concentration of 10 nM. This concentration has been shown to induce a robust chemotactic response in neutrophils.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol utilizes a 96-well Boyden chamber with a polycarbonate membrane (e.g., 3-5 μm pore size).

Materials:

- 96-well Boyden chamber with polycarbonate membrane (3-5 μm pore size)
- Isolated human neutrophils
- **Avacopan** dilutions
- C5a working solution
- Assay medium (control)
- Calcein-AM or other suitable fluorescent dye for cell labeling
- Fluorescence plate reader

Procedure:

- Preparation of the Boyden Chamber:
 - Add 30 μL of C5a working solution (10 nM) to the lower wells of the Boyden chamber.
 - For negative control wells, add 30 μL of assay medium.
- Neutrophil Preparation and Treatment:
 - Resuspend the isolated neutrophils in assay medium to a final concentration of 2×10^6 cells/mL.
 - Pre-incubate the neutrophil suspension with various concentrations of **avacopan** (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO, at a final concentration not exceeding 0.1%) for

30 minutes at 37°C.

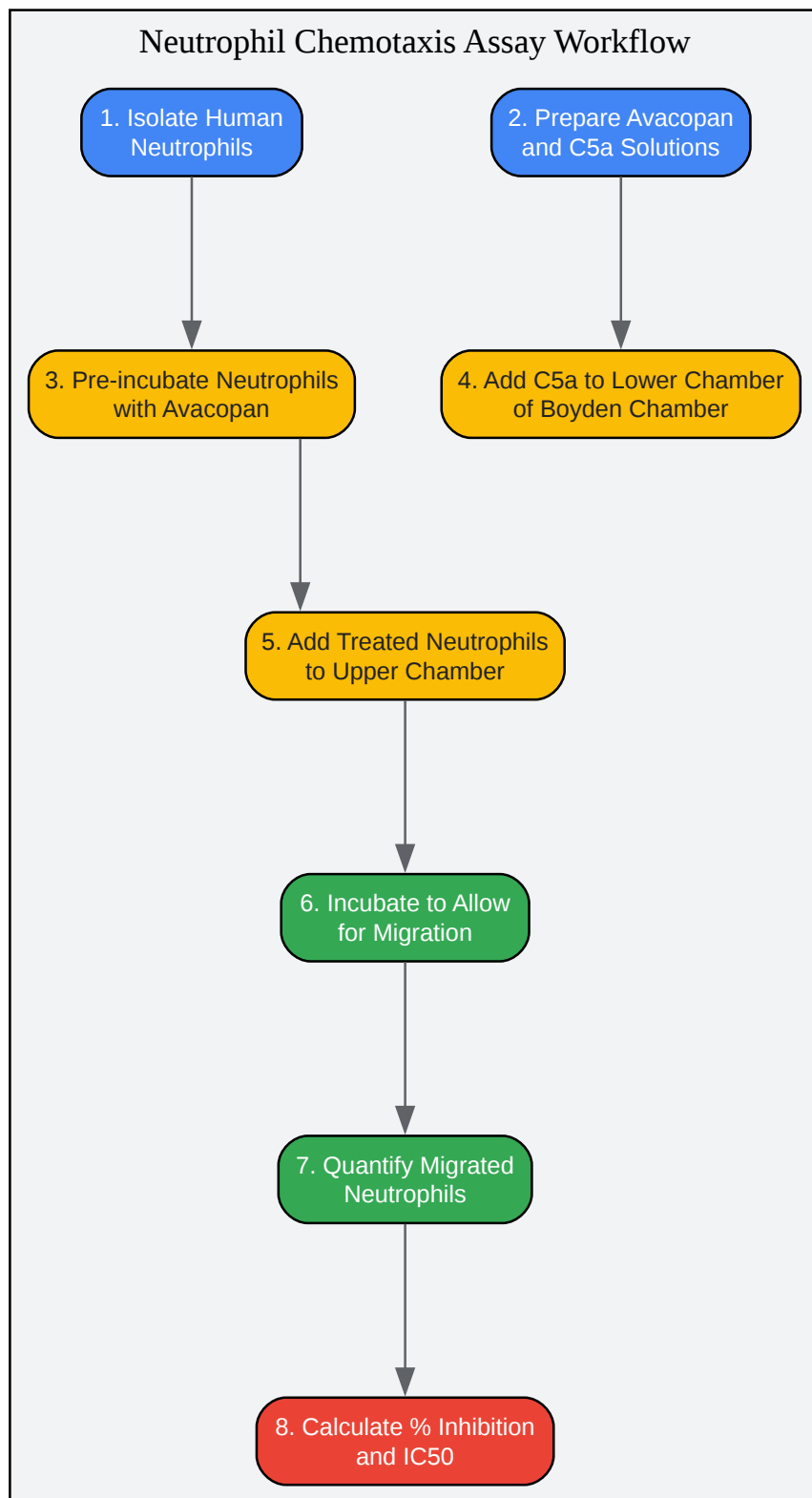
- Cell Migration:
 - Add 50 µL of the pre-treated neutrophil suspension to the upper chamber of the Boyden chamber.
 - Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.
- Quantification of Migrated Cells:
 - After incubation, carefully remove the upper chamber.
 - Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
 - Quantify the migrated cells on the lower side of the membrane. This can be done by:
 - Fluorescence-based method (recommended): Pre-label the neutrophils with a fluorescent dye like Calcein-AM before the assay. After migration, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
 - Microscopic counting: Fix and stain the membrane (e.g., with Diff-Quik) and count the number of migrated cells in several high-power fields under a microscope.

Data Analysis

- Calculate the percentage of neutrophil migration for each **avacopan** concentration relative to the C5a-only control (positive control).
- The percentage inhibition of chemotaxis can be calculated as follows: % Inhibition = 100 - $\left[\frac{(\text{Fluorescence with } \mathbf{Avacopan} - \text{Fluorescence of Negative Control})}{(\text{Fluorescence of C5a Control} - \text{Fluorescence of Negative Control})} \right] \times 100$
- Plot the percentage inhibition against the logarithm of the **avacopan** concentration.
- Determine the IC₅₀ value (the concentration of **avacopan** that inhibits 50% of the C5a-induced neutrophil migration) by fitting the data to a four-parameter logistic curve using

appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram



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Caption: Workflow for the **avacopan** neutrophil chemotaxis assay.

Data Presentation

The following tables summarize the expected quantitative data from the **avacopan** neutrophil chemotaxis assay.

Table 1: **Avacopan** Inhibition of C5a-Mediated Neutrophil Chemotaxis

Avacopan Concentration (nM)	% Inhibition of Neutrophil Migration (Mean \pm SD)
0 (Vehicle Control)	0 \pm 5.2
0.1	15.3 \pm 4.8
0.5	35.1 \pm 6.1
1.0	48.2 \pm 5.5
1.7	~50 (IC ₅₀)[5][6]
5.0	75.8 \pm 4.9
10	88.9 \pm 3.7
50	95.2 \pm 2.5
100	98.1 \pm 1.9

Note: The data presented in this table are hypothetical and for illustrative purposes, based on the reported IC₅₀ value of 1.7 nM for **avacopan** in a C5a-mediated neutrophil migration assay. [5][6] Actual results may vary depending on experimental conditions.

Table 2: Key Parameters for **Avacopan** in Neutrophil Function Assays

Parameter	Value	Reference
IC ₅₀ for C5aR Antagonism	0.1 nM	[7]
IC ₅₀ for C5a-mediated Neutrophil Migration	1.7 nM	[5][6]
Effective Concentration for Reduced Migration (Cynomolgus Monkey Neutrophils)	50 nM	[7]
Chemoattractant (C5a) Concentration	10 nM	Suggested

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